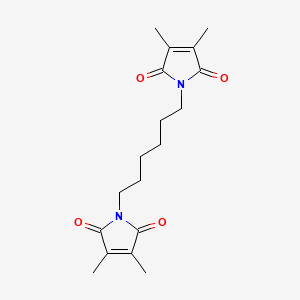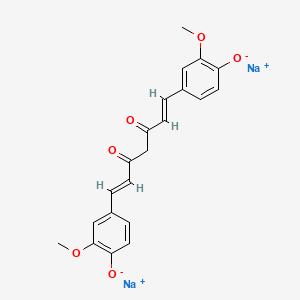
Hydroxide;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxide trihydrate is a compound that consists of a hydroxide ion (OH⁻) and three water molecules (H₂O). This compound is often found in various hydrated forms and plays a significant role in both industrial and scientific applications. It is known for its unique properties and its ability to form stable hydrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxide trihydrate can be synthesized through the reaction of a strongly basic phosphazene (Schwesinger base) with water. This reaction produces a metastable hydroxide trihydrate salt, which is the first hydroxide solvate not in contact with a cation . The reaction conditions typically involve the use of a weakly coordinating cation to stabilize the hydroxide trihydrate anion.
Industrial Production Methods
In industrial settings, hydroxide trihydrate can be produced through chemical precipitation methods. For example, zinc sulfate hydroxide trihydrate can be synthesized using zinc sulfate as the precursor and borax as the basic precipitating agent . The reaction is carried out at controlled temperatures to ensure the formation of the desired trihydrate compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxide trihydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxide ion can be oxidized to form water and oxygen.
Reduction: The hydroxide ion can be reduced to form hydrogen gas and water.
Substitution: The hydroxide ion can participate in substitution reactions, where it replaces another ion in a compound.
Common Reagents and Conditions
Common reagents used in reactions with hydroxide trihydrate include acids, bases, and oxidizing agents. The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the trihydrate form.
Major Products Formed
The major products formed from reactions involving hydroxide trihydrate depend on the specific reaction type. For example, oxidation reactions may produce water and oxygen, while reduction reactions may produce hydrogen gas and water.
Wissenschaftliche Forschungsanwendungen
Hydroxide trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizing agent for other compounds.
Biology: Hydroxide trihydrate is used in biological research to study the effects of hydroxide ions on biological systems.
Wirkmechanismus
The mechanism of action of hydroxide trihydrate involves its ability to donate hydrox
Eigenschaften
CAS-Nummer |
34118-37-1 |
|---|---|
Molekularformel |
H7O4- |
Molekulargewicht |
71.05 g/mol |
IUPAC-Name |
hydroxide;trihydrate |
InChI |
InChI=1S/4H2O/h4*1H2/p-1 |
InChI-Schlüssel |
DSJYSRTZHXBOCX-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.O.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


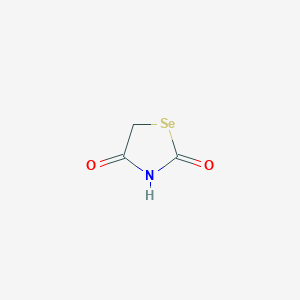

![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
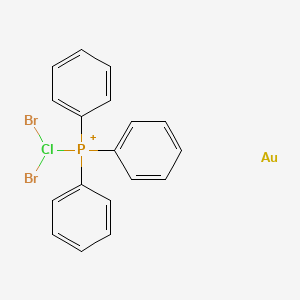

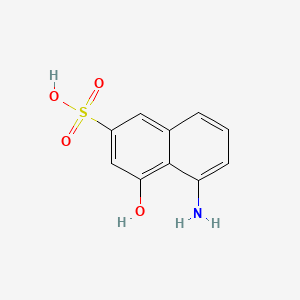
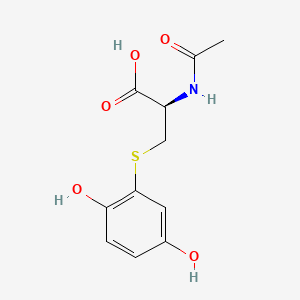
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
